molecular formula C12H14N2O2 B137363 1-Boc-7-azaindole CAS No. 138343-77-8

1-Boc-7-azaindole

Cat. No.: B137363
CAS No.: 138343-77-8
M. Wt: 218.25 g/mol
InChI Key: SGZMGGUBXZBVPJ-UHFFFAOYSA-N
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Description

1-Boc-7-azaindole, also known as 7-azaindole, is an important synthetic building block and intermediate in the pharmaceutical and agrochemical industries. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is often used as a starting material in the synthesis of other heterocyclic compounds. It is also used in the synthesis of various pharmaceuticals, such as antihistamines and antifungals, as well as agrochemicals, such as herbicides and insecticides.

Scientific Research Applications

Synthesis and Diversification

1-Boc-7-azaindole is a key compound in the synthesis and diversification of 2,4-substituted 7-azaindoles, used in medicinal chemistry. Researchers adapted known synthetic methods for late-stage diversification of these compounds, highlighting the role of this compound in creating various derivatives with potential medicinal applications (Varnes et al., 2016).

Luminescence and Reactivity

7-Azaindole derivatives, including this compound, have been investigated for their use in biological probes and imaging due to their luminescent properties. Their applications extend to materials science and chemical bond activation, with particular attention to their use in organic light-emitting diodes and as catalysts in reaction towards C-H and C-X bonds (Zhao & Wang, 2010).

Inhibition of Protein Kinases

The 7-azaindole scaffold, including this compound derivatives, has attracted attention in designing inhibitors for diseases-related protein kinases. These derivatives have been synthesized and evaluated for their effectiveness against specific kinases, like CDK9/Cyclin T and Haspin, highlighting their potential in anticancer studies (Pieterse et al., 2020).

Metal Complex Formation

This compound forms metal complexes, which demonstrate unique coordination modes and variable denticity. These complexes accommodate the varying electronic requirements of metal centers and have potential applications in organometallic chemistry (Wagler & Hill, 2008).

Flexible Synthesis

7-Azaindoles, including this compound, serve as versatile building blocks in medicinal chemistry, acting as bioisosteres of indoles or purines. Microwave-assisted synthesis methods have been developed for these compounds, highlighting their importance in the rapid and flexible production of pharmaceuticals (Schirok, 2006).

Antimycobacterial Agents

1,4-Azaindoles, structurally related to this compound, have been optimized as potent antimycobacterial agents. These compounds noncovalently inhibit specific enzymes and have shown efficacy in animal models of tuberculosis, demonstrating the therapeutic potential of azaindole derivatives (Shirude et al., 2014).

Protective and Directive Roles

This compound demonstrates its utility in Ir-catalyzed C-H borylation, serving as a protective group compatible with this process. This highlights its role in selective functionalization of heterocycles, which is critical in organic synthesis (Kallepalli et al., 2009).

PARP-1 Inhibition

7-Azaindole-1-carboxamides, a class involving this compound derivatives, have been designed as new PARP-1 inhibitors. Their varying inhibition profiles and antiproliferative activities in cell lines point to their potential in cancer therapy (Cincinelli et al., 2014).

Safety and Hazards

1-Boc-7-azaindole is classified as Acute Tox. 4 Oral according to the GHS classification . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Azaindoles, including 1-Boc-7-azaindole, continue to attract interest in the field of drug discovery due to their powerful medicinal properties . Future research will likely focus on the development of synthetic techniques for the functionalization of 7-azaindoles . This includes exploring novel methods for functionalization of the 7-azaindole template, with a focus on metal-catalyzed chemistry .

Biochemical Analysis

Biochemical Properties

Azaindole derivatives have been used as kinase inhibitors , suggesting that 1-Boc-7-azaindole may interact with enzymes such as kinases in biochemical reactions

Cellular Effects

A derivative of 7-azaindole has shown cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Azaindole derivatives have been found to inhibit kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

A derivative of 7-azaindole has shown therapeutic efficacy in experimental pulmonary hypertension , suggesting that this compound could potentially have dosage-dependent effects in animal models.

Properties

IUPAC Name

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMGGUBXZBVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614438
Record name tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138343-77-8
Record name tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138343-77-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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